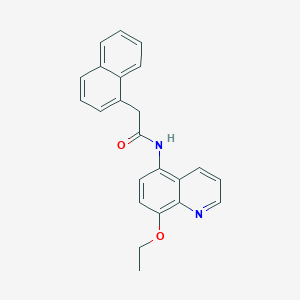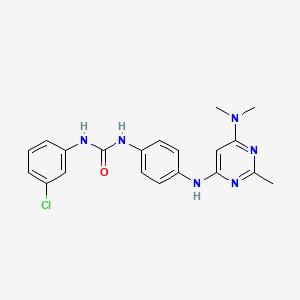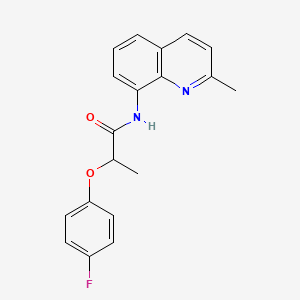![molecular formula C19H19N3O4S B11331987 N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide](/img/structure/B11331987.png)
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiadiazole ring, which is known for its biological activity, and a benzamide moiety, which is often found in pharmacologically active compounds.
准备方法
The synthesis of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting 3,4-dimethoxyphenylhydrazine with carbon disulfide and an appropriate oxidizing agent to form the thiadiazole ring.
Coupling with Benzamide: The thiadiazole intermediate is then coupled with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency.
化学反应分析
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the thiadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide moiety, where halogenation or alkylation can occur.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Due to its structural similarity to pharmacologically active compounds, it is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of corrosion inhibitors and other specialty chemicals.
作用机制
The mechanism of action of N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with metal ions and enzymes, potentially inhibiting their activity. The benzamide moiety can bind to receptors or enzymes, altering their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide can be compared to other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but lacks the thiadiazole and benzamide moieties, resulting in different biological activities.
3,4-Dimethoxyphenylacetonitrile: This compound also contains the dimethoxyphenyl group but has a nitrile group instead of the thiadiazole and benzamide moieties.
The uniqueness of this compound lies in its combination of the thiadiazole ring and benzamide moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C19H19N3O4S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-ethoxybenzamide |
InChI |
InChI=1S/C19H19N3O4S/c1-4-26-14-8-6-5-7-13(14)18(23)21-19-20-17(22-27-19)12-9-10-15(24-2)16(11-12)25-3/h5-11H,4H2,1-3H3,(H,20,21,22,23) |
InChI 键 |
LXPGHHCZECFWTJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11331908.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-cyclohexyl-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11331911.png)
![N-(2-ethoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11331923.png)


![3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide](/img/structure/B11331929.png)
![7-methoxy-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11331937.png)
![7-(4-methoxyphenyl)-4-methyl-2-[(4-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11331940.png)
![N-(3-methoxybenzyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11331946.png)

![N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11331951.png)
![N-isobutyl-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11331954.png)

![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B11331969.png)
